

Application Notes and Protocols: Enhancing the Bactericidal Effect of Antibiotics with Guanosine

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Compound of Interest

Compound Name: Guanosine

Cat. No.: B1672433

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Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of adjuvants, compounds that enhance the efficacy of antibiotics. This document details the application of **guanosine**, a purine nucleoside, as a potent synergist for bactericidal antibiotics. The information presented is primarily based on studies demonstrating the enhanced bactericidal effect of the β -lactam antibiotic ceftiofur against the zoonotic pathogen *Streptococcus suis* when used in combination with guanosine[1][2]. The underlying mechanisms suggest broader potential applications for **guanosine** as an antibiotic adjuvant.

Mechanism of Action

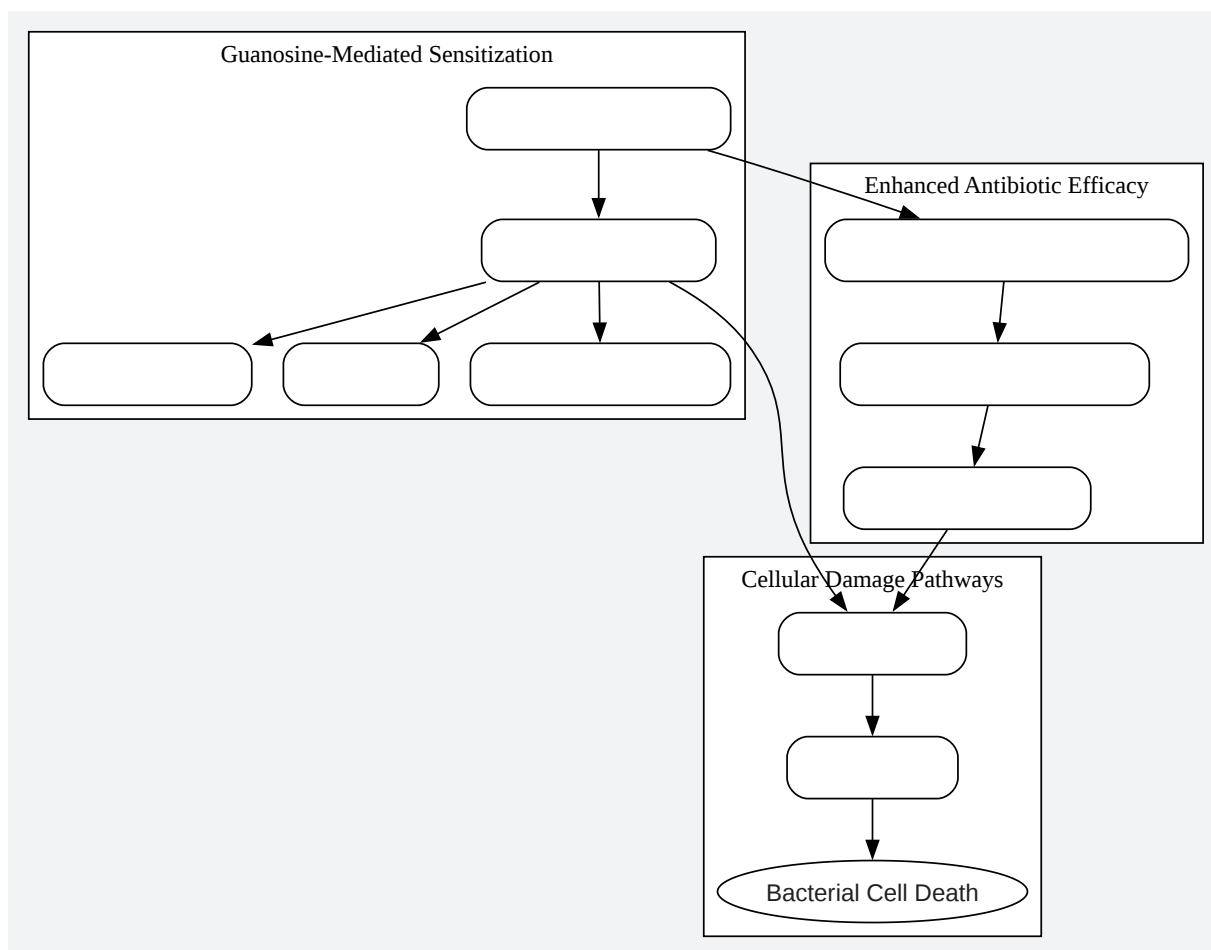
Exogenous **guanosine** has been shown to enhance the bactericidal activity of antibiotics through a multi-pronged mechanism that ultimately leads to increased bacterial cell death[1][2]. The proposed signaling pathway involves the activation of bacterial metabolism, leading to increased oxidative stress and DNA damage.

Key mechanistic aspects include:

- **Metabolic Activation:** **Guanosine** promotes the biosynthesis of the purine pathway and the TCA cycle, leading to an increase in bacterial respiration. This heightened metabolic state

renders the bacteria more susceptible to the killing effects of antibiotics[1][2].

- **Increased Oxidative Stress:** The enhanced metabolic activity, coupled with the conversion of **guanosine** to guanine, which is readily oxidized, leads to an increase in reactive oxygen species (ROS)[2][3]. This surge in ROS contributes to cellular damage.
- **DNA Damage:** The oxidation of guanine to 8-oxoguanine and its subsequent incorporation into DNA can lead to double-stranded breaks, a lethal event for bacteria[2][3].
- **Altered Cell Membrane Function:** **Guanosine** has been observed to affect the bacterial cell membrane, leading to increased accumulation of the antibiotic within the bacterial cell[1][2].



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Caption: Proposed mechanism of **guanosine**-enhanced antibiotic activity.

Data Presentation

The synergistic effect of **guanosine** and antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 indicates synergy. The following tables summarize the in vitro synergistic activity of **guanosine** with ceftiofur against various strains of *Streptococcus suis*[2].

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftiofur against *S. suis* Strains

Strain	MIC ($\mu\text{g/mL}$)
ATCC700794	0.0625
119-1	0.25
M1-1	16
F2-4	64
D29	128
M11-2	256
G17-2	512
D2	1024

Table 2: Synergistic Effect of **Guanosine** and Ceftiofur against *S. suis* Strains

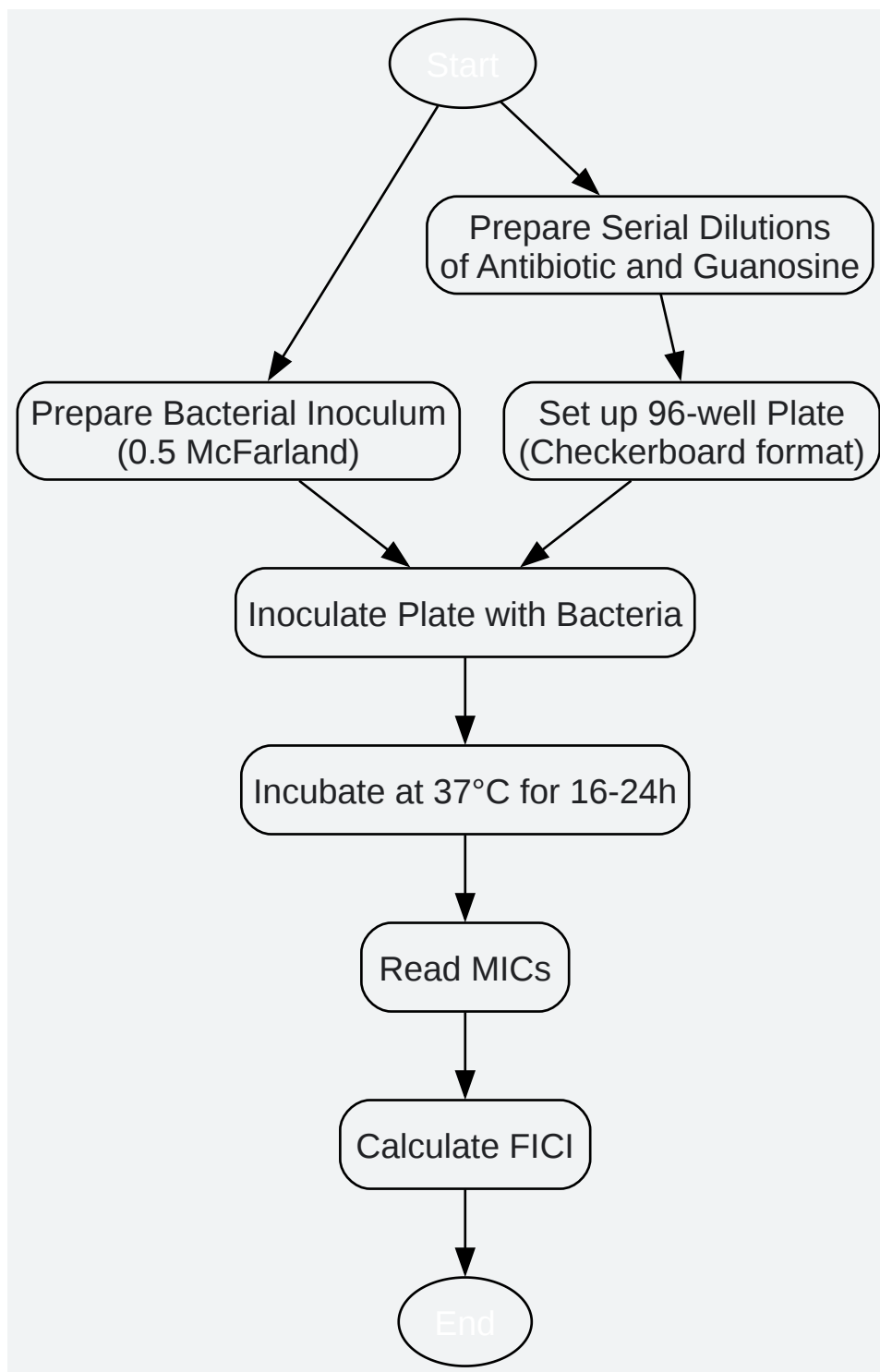
Strain	MIC of Ceftiofur ($\mu\text{g/mL}$)	MIC of Ceftiofur in combination with Guanosine ($\mu\text{g/mL}$)	FIC of Ceftiofur	FIC of Guanosine	FICI	Interpretation
M1-1	16	4	0.25	0.01	0.26	Synergy
D29	128	16	0.125	0.035	0.16	Synergy
D2	1024	256	0.25	0.01	0.26	Synergy

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic bactericidal effect of **guanosine** and antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Assay)

This protocol determines the MIC of an antibiotic alone and in combination with **guanosine** to calculate the FICI.



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References

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- 2. Guanosine enhances the bactericidal effect of ceftiofur sodium on *Streptococcus suis* by activating bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of the Guanine Nucleotide Pool Underlies Cell Death by Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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